molecular formula C14H17NO5 B14797520 (2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid

(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid

Cat. No.: B14797520
M. Wt: 279.29 g/mol
InChI Key: FHOUWOVYDRADDP-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxycarbonyl group, a hydroxy group, and a methyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the protection of the amino group of a suitable pyrrolidine derivative with a benzyloxycarbonyl (Cbz) group, followed by selective hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the appropriate positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral separation techniques to obtain the desired enantiomer. Methods such as preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods are often employed to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives with different functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxy and benzyloxycarbonyl groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid is unique due to its specific (2S,4S) stereochemistry, which imparts distinct chemical and biological properties. This configuration allows for selective interactions with molecular targets, making it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(2S,4S)-4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18)/t11-,14-/m0/s1

InChI Key

FHOUWOVYDRADDP-FZMZJTMJSA-N

Isomeric SMILES

C[C@]1(C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.